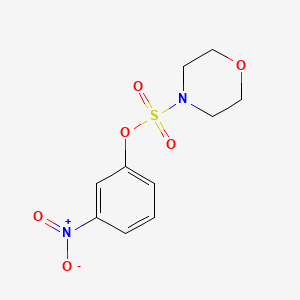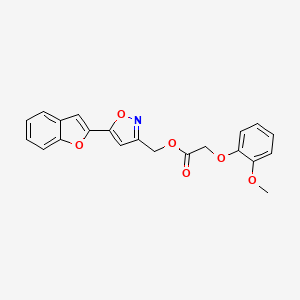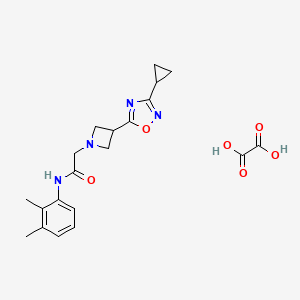![molecular formula C18H17N3O5 B2480994 8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 877649-05-3](/img/structure/B2480994.png)
8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis involves the construction of the compound through a series of chemical reactions. While the specific synthesis pathway for this compound was not identified, research on similar compounds involves multistep synthetic routes that include key reactions such as condensation, cycloaddition, and rearrangements. For example, the synthesis of related cyclic compounds often employs the Diels-Alder reaction and subsequent functionalization steps to introduce various substituents and create complex molecular architectures (Gassman et al., 1979).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule. For instance, crystal structure analysis of related compounds has demonstrated diverse ring conformations and substituent effects on the overall molecular geometry (Ganapathy et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. Reactions such as the Cope rearrangement have been observed in similar molecular frameworks, highlighting the dynamic behavior of these compounds under certain conditions (Grimme & Krauthäuser, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in the field often focuses on the synthesis of cyclic and polycyclic compounds with unique structural features. For example, studies have detailed the synthesis of compounds with intricate cyclic structures, highlighting methodologies like the Cope rearrangement for creating mirror-image isomers and exploring the stereochemistry of cyclopeptide alkaloids. Such research provides foundational knowledge for synthesizing compounds with specific configurations and properties (Grimme & Krauthäuser, 1997), (Nisar et al., 2010).
Molecular Structure Characterization
Advancements in x-ray crystallography have enabled detailed characterization of molecular structures, providing insights into the arrangement of atoms within complex molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Soldatenkov et al., 1996).
Reactivity and Mechanistic Insights
Understanding the reactivity of complex molecules under different conditions is essential for their application in synthetic chemistry. Research has investigated the cycloaddition reactions and the reactivity of specific functional groups within cyclic compounds, offering valuable mechanistic insights that inform their use in synthesis and modification processes (Bladon et al., 1985), (Nasipuri & Chaudhuri, 1975).
Application in Asymmetric Synthesis
The field also explores the use of complex molecules in asymmetric synthesis, aiming to create chiral compounds with high enantiomeric purity. Such research has implications for the production of enantiomerically pure pharmaceuticals and other substances where chirality impacts biological activity (Lavrov et al., 2020).
Eigenschaften
IUPAC Name |
8-(2-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-20-15-14(16(22)21(2)18(20)24)12(9-6-4-5-7-11(9)25-3)13-10(19-15)8-26-17(13)23/h4-7,12,19H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQMSLPOBNSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)
![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)


![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)
![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)